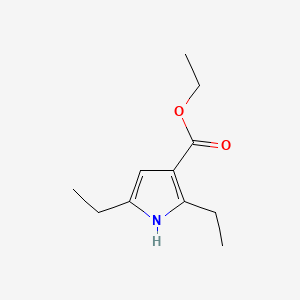
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate typically involves the reaction of ethyl acetoacetate with diethylamine under acidic conditions. The reaction proceeds through a cyclization process, forming the pyrrole ring. The general reaction conditions include:
Reagents: Ethyl acetoacetate, diethylamine
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Ethanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous Flow Reactors: Ensuring consistent reaction conditions
Purification: Using distillation or recrystallization to obtain the pure product
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor Binding: Binding to receptors and altering signal transduction pathways
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
- Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 2-ethyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
- Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at positions 2 and 5 of the pyrrole ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
35011-29-1 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
ethyl 2,5-diethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-4-8-7-9(10(5-2)12-8)11(13)14-6-3/h7,12H,4-6H2,1-3H3 |
InChI-Schlüssel |
GUSHRMGLCZFOCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(N1)CC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


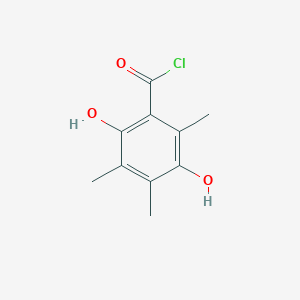
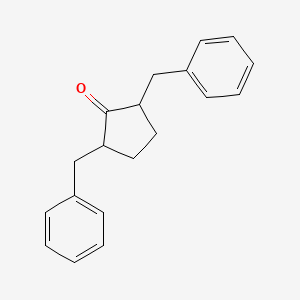
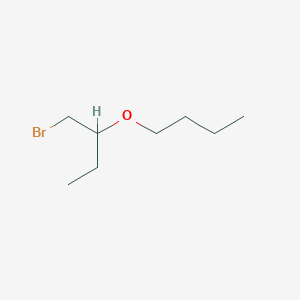
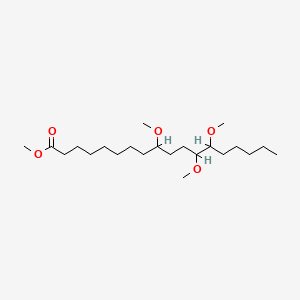
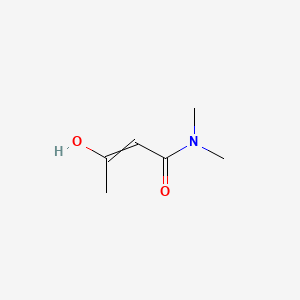
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)

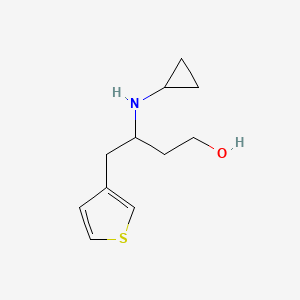
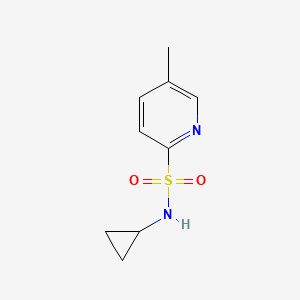
![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
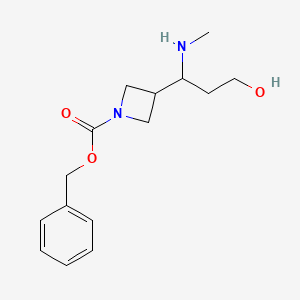
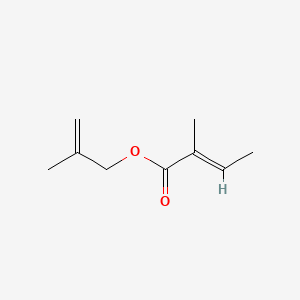
![{1-[6-(4-chloro-phenylamino)-pyridin-2-yl]-1H-pyrazol-3-yl}-methanol](/img/structure/B13950439.png)
